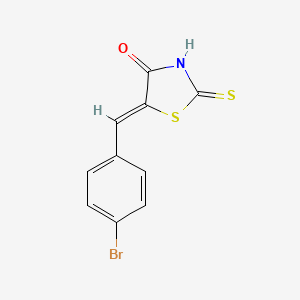![molecular formula C18H20ClN3O2 B11698567 2-(4-Chloro-2-methylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11698567.png)
2-(4-Chloro-2-methylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-氯-2-甲基苯氧基)-N'-[(E)-[4-(二甲氨基)苯基]亚甲基]乙酰肼是一种复杂的有机化合物,由于其独特的化学结构和在各个领域的潜在应用而引起了人们的兴趣。该化合物以其含有氯取代的苯氧基、二甲氨基取代的苯基和乙酰肼部分而著称,使其成为化学合成和研究的通用分子。
准备方法
合成路线和反应条件
2-(4-氯-2-甲基苯氧基)-N'-[(E)-[4-(二甲氨基)苯基]亚甲基]乙酰肼的合成通常涉及多个步骤:
4-氯-2-甲基苯氧基乙酸的形成: 这是通过在碱(例如氢氧化钠)的存在下,使4-氯-2-甲基苯酚与氯乙酸反应来实现的。
转化为乙酰肼: 然后,通过使4-氯-2-甲基苯氧基乙酸与水合肼反应,将其转化为相应的酰肼。
缩合反应: 最后一步涉及在酸性条件下,将乙酰肼与4-(二甲氨基)苯甲醛缩合,以形成所需的产物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。 这包括使用自动化反应器、精确控制反应条件(温度、pH 和时间)以及重结晶和色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在二甲氨基上,导致形成N-氧化物衍生物。
还原: 还原反应可以针对亚胺键,将其转化为胺。
取代: 苯氧基环上的氯基可以被其他亲核试剂取代,例如胺或硫醇。
常用试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸等试剂。
还原: 硼氢化钠或氢化铝锂等试剂。
取代: 在碱存在下,氨、伯胺或硫醇等亲核试剂。
主要产品
氧化: N-氧化物衍生物。
还原: 相应的胺衍生物。
取代: 各种取代的苯氧基衍生物,取决于所使用的亲核试剂。
科学研究应用
2-(4-氯-2-甲基苯氧基)-N'-[(E)-[4-(二甲氨基)苯基]亚甲基]乙酰肼在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医学: 探讨其潜在的治疗效果,尤其是在靶向特定酶或受体方面。
工业: 用于开发新材料或作为合成除草剂和杀虫剂的前体。
作用机理
2-(4-氯-2-甲基苯氧基)-N'-[(E)-[4-(二甲氨基)苯基]亚甲基]乙酰肼的作用机理涉及它与特定分子靶标(例如酶或受体)的相互作用。该化合物的结构使其能够与这些靶标结合,潜在地抑制其活性或改变其功能。 这可能导致各种生物效应,例如抗菌活性或抑制癌细胞生长。
作用机制
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
相似化合物的比较
类似化合物
4-氯-2-甲基苯氧基乙酸: 目标化合物合成中的前体。
4-(二甲氨基)苯甲醛: 用于缩合反应的另一个前体。
N'-[(E)-[4-(二甲氨基)苯基]亚甲基]乙酰肼: 缺少氯取代的苯氧基的结构相似的化合物。
独特性
2-(4-氯-2-甲基苯氧基)-N'-[(E)-[4-(二甲氨基)苯基]亚甲基]乙酰肼的独特性在于其结合的结构特征,赋予其特定的化学反应性和潜在的生物活性。 氯取代的苯氧基和二甲氨基取代的苯基的存在使其区别于其他相关化合物。
属性
分子式 |
C18H20ClN3O2 |
|---|---|
分子量 |
345.8 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-10-15(19)6-9-17(13)24-12-18(23)21-20-11-14-4-7-16(8-5-14)22(2)3/h4-11H,12H2,1-3H3,(H,21,23)/b20-11+ |
InChI 键 |
QWZNPXQIYZHLAD-RGVLZGJSSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid](/img/structure/B11698486.png)




![(2Z,5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11698500.png)

![(5E)-3-(4-ethoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698507.png)
![(5E)-3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698513.png)
![N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698517.png)
![2-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B11698526.png)
![(2E)-3-(4-methoxyphenyl)-N'-[(4-methylphenoxy)acetyl]prop-2-enehydrazide](/img/structure/B11698532.png)
![(4E)-4-[2-(3-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698543.png)

